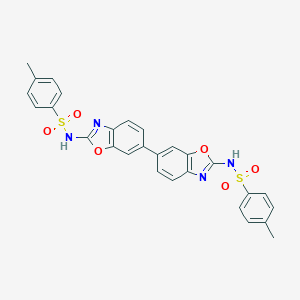
2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide, also known as CYH-33, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels. 2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channel activity, and the regulation of immune cell function. These effects have been observed in vitro and in vivo, and may have implications for the development of new therapies for cancer, neurological disorders, and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide is its relatively simple synthesis method, which allows for easy replication in multiple laboratories. Additionally, 2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide has shown promising results in various scientific research fields, which may make it a valuable tool for future studies. However, one limitation of 2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide is its limited availability, which may make it difficult to obtain for some laboratories.
Direcciones Futuras
There are several potential future directions for the study of 2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide. One direction is the further exploration of its anti-cancer properties, including its potential use in combination with other chemotherapy drugs. Another direction is the study of its effects on ion channels and receptors in the brain, which may have implications for the treatment of neurological disorders. Additionally, the study of its effects on immune cells and cytokines may lead to the development of new therapies for autoimmune diseases. Overall, the study of 2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide has the potential to contribute to the development of new treatments for a variety of diseases and disorders.
Métodos De Síntesis
The synthesis of 2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide involves the reaction of 6-cyanoindole with cycloheptylamine and acetic anhydride, followed by purification through column chromatography. This method has been reported in several scientific publications and has been successfully replicated in multiple laboratories.
Aplicaciones Científicas De Investigación
2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide has been studied for its potential applications in various scientific research fields, including cancer, neuroscience, and immunology. In cancer research, 2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neuroscience, 2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide has been shown to modulate the activity of certain ion channels and receptors, which may have implications for the treatment of neurological disorders. In immunology, 2-(6-cyano-1H-indol-1-yl)-N-cycloheptylacetamide has been shown to modulate the activity of immune cells and cytokines, which may have implications for the treatment of autoimmune diseases.
Propiedades
Fórmula molecular |
C18H21N3O |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-(6-cyanoindol-1-yl)-N-cycloheptylacetamide |
InChI |
InChI=1S/C18H21N3O/c19-12-14-7-8-15-9-10-21(17(15)11-14)13-18(22)20-16-5-3-1-2-4-6-16/h7-11,16H,1-6,13H2,(H,20,22) |
Clave InChI |
ZCBQCHQJMSUGAV-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
SMILES canónico |
C1CCCC(CC1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296076.png)
![2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole](/img/structure/B296079.png)



![1-[2-(2-{2-[2-oxo-3-(1-phenylvinyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethoxy}ethoxy)ethyl]-3-(1-phenylvinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B296086.png)
![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid](/img/structure/B296092.png)




